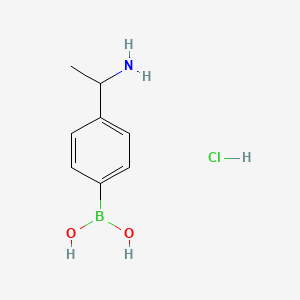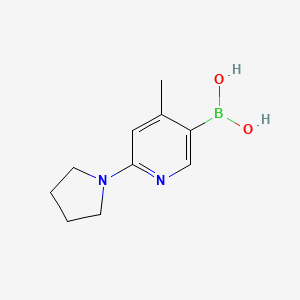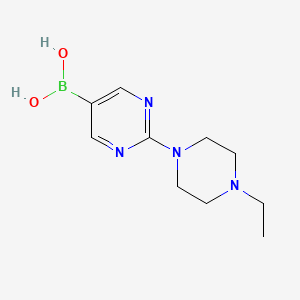
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, also known as 2-chloro-N-methyl-N-(2,4,6-trimethoxyphenyl)acetamide, is a synthetic compound that has been studied for its potential applications in various fields, including medical, pharmaceutical, and agricultural sciences. It has been used in the synthesis of various other compounds, including pharmaceuticals and agrochemicals. The compound is also known to have pharmacological and physiological effects, and is used as a research tool in various scientific studies.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
- A study on a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, revealed interesting molecular structures and intermolecular interactions, such as C—H⋯O interactions forming chains in the crystal (Saravanan et al., 2016).
2. Herbicide Efficacy and Mechanism
- Chloroacetamide herbicides, closely related to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, have been studied for their role in inhibiting fatty acid synthesis in algae, indicating potential applications in agriculture and pest control (Weisshaar & Böger, 1989).
3. Metabolic Pathways in Liver Microsomes
- The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been extensively studied. These studies provide insights into the biochemical pathways and potential human health impacts of similar compounds (Coleman et al., 2000).
4. Potential Pesticides and Chemical Analysis
- N-derivatives of chlorophenoxyacetamide, which are structurally similar to 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide, have been characterized for their potential as pesticides. This includes X-ray powder diffraction data that might be relevant for similar compounds (Olszewska et al., 2011).
5. Chemical Synthesis and Properties
- Research on 2-Chloro-N-(2,4-dinitrophenyl) Acetamide highlighted its synthesis, structural analysis, and the study of its optical properties, which might provide insights into the properties of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide (Jansukra et al., 2021).
6. Therapeutic Research
- A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications for similar compounds (Ghosh et al., 2008).
7. Quantum Chemical Studies
- Quantum chemical studies of derivatives of chlorophenoxyacetamide provide insights into their molecular structures and electronic properties, which can be useful in understanding the characteristics of 2-Chloro-N-(2,4,6-trimethoxyphenyl)acetamide (Choudhary et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to target various cellular components, such as enzymes involved in the biosynthesis of certain bacterial lipids .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit cell division by blocking protein synthesis .
Biochemical Pathways
Related compounds have been shown to affect the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
2-chloro-N-(2,4,6-trimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-7-4-8(16-2)11(9(5-7)17-3)13-10(14)6-12/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDMVJMDAHJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















